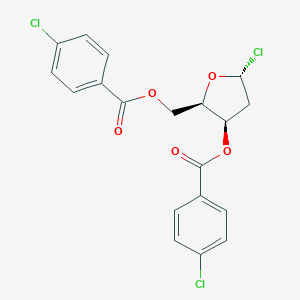

1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose is a chemical compound extensively employed in the biomedical industry. It exhibits intricate bioactive properties that are precise to certain molecular targets. This multifaceted compound offers unprecedented prospects for therapeutic interventions and holds promise as an indispensable probe in the ever-evolving landscape of drug discovery and development initiatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose typically involves the protection of hydroxyl groups followed by chlorination. The reaction conditions often include the use of reagents such as thionyl chloride or oxalyl chloride in the presence of a base like pyridine. The process involves multiple steps, including the protection of hydroxyl groups with benzoyl chloride and subsequent chlorination to introduce the chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose undergoes various chemical reactions, including:

Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.

Hydrolysis: The compound can undergo hydrolysis to yield the corresponding alcohol and hydrochloric acid.

Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Hydrolysis: Acidic or basic conditions, often using water or aqueous solutions.

Oxidation/Reduction: Reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

Substitution: Formation of substituted derivatives, such as azides or amines.

Hydrolysis: Formation of the corresponding alcohol and hydrochloric acid.

Oxidation/Reduction: Formation of oxidized or reduced derivatives, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research has demonstrated that 1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose exhibits significant antiviral properties. It has been shown to be effective against various viruses such as:

- Herpes Simplex Virus (HSV)

- Varicella-Zoster Virus (VZV)

- Cytomegalovirus (CMV)

The mechanism of action is believed to involve the inhibition of DNA polymerase activity, which is crucial for viral replication.

Antitumor Activity

In addition to its antiviral effects, this compound has also shown promising antitumor activity. It has been tested against several cancer cell lines, including:

- Breast cancer cells

- Leukemia cells

The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy.

Toxicity and Safety

While this compound demonstrates beneficial biological effects at low concentrations, studies indicate that it can induce toxicity at higher doses. Observed toxic effects include:

- DNA damage

- Oxidative stress

- Cell death

Safety precautions are essential when handling this compound in laboratory settings.

Drug Development

Due to its antiviral and antitumor properties, this compound is being explored as a potential lead compound for new drug formulations targeting viral infections and cancer.

Molecular Probes

The compound serves as a molecular probe for studying DNA replication and repair mechanisms. Its structural characteristics allow researchers to investigate the interactions between nucleic acids and various biological molecules.

Synthesis of Nucleotide Analogs

This compound is utilized in the synthesis of nucleotide analogs. These analogs can be used in various applications including drug delivery systems and gene therapy.

Current Research Trends

Ongoing research focuses on several key areas:

- Mechanism of Action : Understanding how the compound interacts with viral and cancerous cells at the molecular level.

- New Synthesis Methods : Developing more efficient synthesis protocols to enhance yield and purity.

- Toxicity Studies : Conducting comprehensive toxicity assessments to determine safe dosage levels for potential clinical use.

- Analytical Techniques : Improving detection methods such as HPLC and mass spectrometry for quantifying the compound in various biological samples.

Limitations and Future Directions

Despite its promising applications, certain limitations exist:

- Solubility Issues : Limited solubility in aqueous solutions may hinder its application in some biological contexts.

- Toxicity Concerns : High concentrations pose risks that need careful management.

Future research should aim to address these limitations by:

- Enhancing solubility through chemical modifications.

- Investigating alternative delivery methods to mitigate toxicity.

- Expanding applications into other therapeutic areas such as autoimmune diseases or bacterial infections.

Wirkmechanismus

The mechanism of action of 1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its bioactive effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,5-Bis-o-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranosyl chloride

- 4-Amino-1-[3,5-bis-o-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one

- 3,5-Bis-o-(4-chlorobenzoyl)-2-C-methyl-D-ribofuranose

Uniqueness

1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose is unique due to its specific bioactive properties and its ability to serve as a versatile building block in synthetic chemistry. Its chlorinated benzoyl groups provide distinct reactivity patterns, making it valuable for various applications in drug discovery and development.

Biologische Aktivität

1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose (CAS Number: 3601-90-9) is a synthetic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in scientific research and medicine.

- Molecular Formula : C₁₉H₁₅Cl₃O₅

- Molecular Weight : 429.68 g/mol

- IUPAC Name : [(2R,3S)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate

- Solubility : Soluble in water; insoluble in acetone and chloroform.

Biological Activity

Research indicates that this compound exhibits significant antibacterial , antiviral , and anticancer activities.

Antibacterial Activity

This compound has shown high antibacterial efficacy against both Gram-positive and Gram-negative bacteria. It acts as a potent antibacterial agent, making it valuable for potential therapeutic applications in treating bacterial infections .

Antiviral Activity

In vitro studies have demonstrated that this compound is effective against several viruses including:

- Herpes Simplex Virus (HSV)

- Varicella-Zoster Virus (VZV)

- Cytomegalovirus (CMV)

The mechanism of action appears to involve the inhibition of DNA polymerase, which is crucial for viral replication .

Antitumor Activity

The compound has also been investigated for its anticancer properties. It has been found to inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The proposed mechanism involves the induction of apoptosis and inhibition of cell division through interference with DNA synthesis .

Toxicity and Safety

While this compound exhibits promising biological activities, its toxicity profile must be considered. Studies indicate that:

- At low concentrations, the compound is relatively safe.

- High concentrations can lead to DNA damage, oxidative stress, and cell death .

Applications in Research

The compound's unique properties make it suitable for various applications:

- As a molecular probe for studying DNA replication and repair mechanisms.

- In drug development targeting viral infections and cancer therapies.

- As a research reagent for detecting genetic mutations in bacteria .

Current Research Trends

Ongoing research is focused on exploring new applications of this compound. Investigations are aimed at optimizing its structure to enhance biological activity and reduce toxicity. Studies are also examining its potential as a lead compound in developing novel antiviral and anticancer drugs .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Antiviral Efficacy : A study demonstrated that this compound significantly reduced viral load in cell cultures infected with HSV and CMV.

- Cancer Cell Proliferation : Research showed that treatment with this compound resulted in a dose-dependent decrease in the viability of breast cancer cells.

Eigenschaften

CAS-Nummer |

21740-23-8 |

|---|---|

Molekularformel |

C19H15Cl3O5 |

Molekulargewicht |

429.7 g/mol |

IUPAC-Name |

[(2S,3R,5R)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate |

InChI |

InChI=1S/C19H15Cl3O5/c20-13-5-1-11(2-6-13)18(23)25-10-16-15(9-17(22)26-16)27-19(24)12-3-7-14(21)8-4-12/h1-8,15-17H,9-10H2/t15-,16+,17+/m1/s1 |

InChI-Schlüssel |

QEHCZULNFYDPPL-IKGGRYGDSA-N |

SMILES |

C1C(C(OC1Cl)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |

Isomerische SMILES |

C1[C@H]([C@@H](O[C@@H]1Cl)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |

Kanonische SMILES |

C1C(C(OC1Cl)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |

Key on ui other cas no. |

21740-23-8 |

Piktogramme |

Irritant |

Synonyme |

2-Deoxy-α-D-erythro-pentofuranosyl Chloride 3,5-Bis(4-chlorobenzoate); 1-Chloro-2-deoxy-3,5-O-bis(p-chlorobenzoyl)-α-D-erythro-pentofuranose; 3,5-Bis(4-chlorobenzoyl)-2-deoxy-.alpha.-D-ribofuranosyl Chloride; NSC 140594; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.